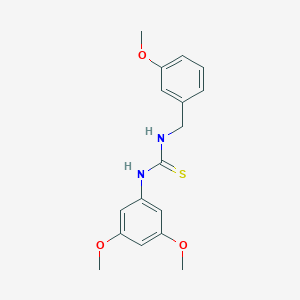
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DM-235, is a synthetic compound that belongs to the class of thioureas. DM-235 has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may help protect neurons from oxidative damage. In addition, 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to obtain consistent results. However, one limitation of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Orientations Futures
There are several future directions for scientific research on 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on developing more efficient synthesis methods for 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, which could make it more accessible for scientific research.
Méthodes De Synthèse
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiourea in ethanol to form 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. The purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been studied for its potential as a neuroprotective agent and as a treatment for neuropathic pain.
Propriétés
Nom du produit |
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-6-4-5-12(7-14)11-18-17(23)19-13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clé InChI |
OWFLLXCVNXRETR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
SMILES canonique |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)



